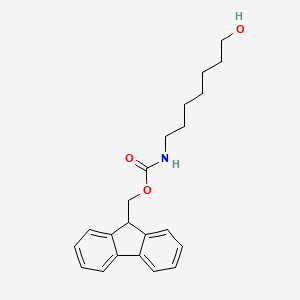

Fmoc-Ahp(7)-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Ahp(7)-ol, also known as 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid , is a chemical compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.45 .

Synthesis Analysis

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) methods . The Fmoc protecting group is removed by a base, which triggers β-elimination of carbamic acid followed by the formation of an adduct with the dibenzofulvene (DBF) byproduct .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a heptanoic acid chain . The Fmoc group is a common protecting group used in peptide synthesis .Chemical Reactions Analysis

The primary chemical reaction involving this compound is the removal of the Fmoc protecting group during peptide synthesis . This process involves the use of a base to trigger β-elimination of carbamic acid .Safety and Hazards

Based on the available safety data sheets for similar Fmoc-protected amino acids , it is recommended to handle Fmoc-Ahp(7)-ol with caution. Avoid contact with skin and eyes, and avoid breathing dust. In case of contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and consult a physician .

Mécanisme D'action

Target of Action

Fmoc-Ahp(7)-ol is a synthetic compound used in peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The mode of action of this compound involves the protection of the amino group during peptide synthesis . The compound reacts with the amino group to form a temporary protective group, preventing it from reacting with other compounds during the synthesis process . This protection is crucial for the successful formation of peptide bonds .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It is involved in the formation of peptide bonds, a process that links amino acids together to form peptides. The protection provided by this compound ensures that the peptide bonds are formed correctly, leading to the successful synthesis of peptides .

Pharmacokinetics

Like other fmoc-protected amino acids, it is likely to have good stability under normal storage conditions .

Result of Action

The result of this compound’s action is the successful synthesis of peptides . By protecting the amino group, this compound ensures that peptide bonds can be formed without unwanted side reactions. This leads to the production of peptides with the correct sequence and structure .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of this compound’s protective action . Proper storage of this compound is also important to maintain its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Fmoc-Ahp(7)-ol plays a significant role in biochemical reactions. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid . The fluorenyl group in this compound is closely associated with the formation of nanofibers and hydrogels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid . The fluorenyl group in this compound is closely associated with the formation of nanofibers and hydrogels .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and has a high purity .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(7-hydroxyheptyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c24-15-9-3-1-2-8-14-23-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21,24H,1-3,8-9,14-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKGWOBUNLBZTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2910304.png)

![2-Chloro-N-[(3-ethoxyphenyl)methyl]-N-(1-methylpyrazol-4-yl)acetamide](/img/structure/B2910306.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)

![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)

![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)

![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)